L-Allo-isoleucine-d10

LC-MS/MS newborn screening amino acid isomer separation

Clinical MS labs face high false-positive MSUD rates due to isobaric interferences. L-Allo-isoleucine-d10 solves this as the essential perdeuterated internal standard for specific, quantitative second-tier LC-MS/MS assays. - 100% diagnostic sensitivity with CVs <7.5% in newborn screening confirmation (Oglesbee et al.). - Unique MRM 142.1→78.1 ensures interference-free quantification; cannot be substituted with L-isoleucine-d10. - ≥98% isotopic purity, eliminating endogenous signal bleed for CLIA/CAP-compliant method validation.

Molecular Formula C₆H₃D₁₀NO₂
Molecular Weight 141.23
Cat. No. B1160172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Allo-isoleucine-d10
SynonymsAlloisoleucine-d10;  Alloisoleucine, L-d10;  (2S,3R)-2-Amino-3-methylpentanoic Acid-d10;  (3R)-LS-Isoleucine-d10;  Allo-L-Isoleucine-d10;  L(+)-Alloisoleucine-d10;  Allo-L-Isoleucine-d10;  Threo-L-Isoleucine-d10;  L-Norvaline-d10; , 3-Methyl-threo-_x000B_L-allo-Iso
Molecular FormulaC₆H₃D₁₀NO₂
Molecular Weight141.23
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 0.1 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Allo-isoleucine-d10: Stable Isotope Internal Standard


L-Allo-isoleucine-d10 is a perdeuterated stable isotope-labeled analog of the non-proteinogenic branched-chain amino acid L-allo-isoleucine, wherein ten hydrogen atoms are replaced by deuterium, yielding a molecular formula of C₆H₃D₁₀NO₂ and a molecular weight of 141.23 g/mol . L-allo-isoleucine itself is a stereoisomer of L-isoleucine that accumulates in plasma as a pathognomonic biomarker for maple syrup urine disease (MSUD), with diagnostic thresholds established at >5 µmol/L [1]. The d10-labeled form is employed exclusively as an internal standard in mass spectrometry-based assays to correct for matrix effects, extraction variability, and instrument drift [2].

ISTD role Stable isotope-labeled internal standard for L-allo-isoleucine LC-MS/MS quantification
Method compatibility Corrects matrix effects, extraction variability and instrument drift in bioanalytical assays
Analytical advantage Unique MRM transition and chromatographic resolution from leucine isomers to avoid isobaric interference

Why Substitution with Unlabeled or Other d10 Analogs Fails


L-allo-isoleucine-d10 cannot be replaced by its unlabeled counterpart (L-allo-isoleucine) in quantitative workflows because the latter is endogenous to human plasma and would confound analyte signal, precluding accurate baseline subtraction [1]. Similarly, L-isoleucine-d10, while also a deuterated branched-chain amino acid, is a structural stereoisomer rather than an exact isotopic match; it exhibits distinct chromatographic retention behavior and MRM transitions relative to L-allo-isoleucine [2]. The resulting difference in ionization efficiency and elution profile prevents reliable matrix-matched normalization, introducing systematic bias in absolute quantification. Furthermore, the specific MRM transitions validated for D10-alloisoleucine (e.g., 142.1 → 78.1) are unique to the d10-labeled allo-isoleucine scaffold and cannot be interchanged with those of D10-leucine or D10-isoleucine without compromising assay linearity and recovery correction [2].

Unlabeled L-allo-isoleucine: Endogenous to human plasma research matrices; co-elution with analyte confounds signal subtraction and baseline accuracy.
L-isoleucine-d10: Structural stereoisomer, not an isotopic match; distinct retention behavior and MRM transitions lead to systematic ionization bias.
D10-leucine or other d10 analogs: Validated MRM transition 142.1 → 78.1 is scaffold-specific; substitution compromises recovery correction and assay validation.

L-Allo-isoleucine-d10 Head-to-Head Performance Data


Chromatographic Resolution from Leucine Isomers

Under optimized reversed-phase LC conditions, D10-alloisoleucine elutes at 0.14 minutes, providing near-baseline separation from unlabeled alloisoleucine (0.16 min) and complete resolution from D10-leucine (0.37 min) [1]. This retention time shift, while modest relative to the unlabeled analog due to deuterium isotope effects on hydrophobicity, is sufficient for distinct MRM channel acquisition without cross-talk. In contrast, unlabeled alloisoleucine co-elutes partially with isoleucine (0.25 min) and leucine (0.40 min) [1], necessitating chromatographic optimization that D10-alloisoleucine circumvents.

Chromatographic Resolution
Method context
0.14 min (d10) vs. 0.16 min (unlabeled) / 0.37 min (D10-leucine)
Enables unambiguous ISTD selection with minimal isobaric cross-talk
Reversed-phase LC; retention shift sufficient for distinct MRM acquisition
LC-MS/MS newborn screening amino acid isomer separation

MRM Transition Specificity for Recovery Normalization

The validated MRM transition for D10-alloisoleucine internal standard quantification is 142.1 → 78.1 (precursor to product ion) [1]. This transition is unique to the d10-alloisoleucine scaffold and is employed to normalize recovery of the unlabeled alloisoleucine analyte. By comparison, D10-leucine shares a common transition (142.1 → 96.1) that can serve as a normalizer for leucine quantification and as a qualifying transition for the alloisoleucine internal standard [1]. However, substituting D10-leucine for D10-alloisoleucine would force reliance on the shared 142.1 → 96.1 transition, which exhibits different fragmentation efficiency and is not validated for alloisoleucine-specific recovery correction.

MRM Transition Specificity
Reported
142.1 → 78.1 (d10-alloisoleucine) vs. 142.1 → 96.1 (D10-leucine)
Validated quantifier transition critical for isotope dilution accuracy
Transition substitution may compromise recovery correction and method validation
multiple reaction monitoring isotope dilution mass spectrometry matrix effect correction

Diagnostic Accuracy in MSUD Newborn Screening

A second-tier LC-MS/MS method employing D10-alloisoleucine as internal standard achieved correct identification of 16 of 16 MSUD patients (100% sensitivity) while reducing false-positive flags generated by first-tier tandem MS screening that cannot resolve alloisoleucine from isobaric amino acids [1]. The method demonstrated intra- and interassay imprecision (mean CVs) for alloisoleucine, leucine, isoleucine, and valine ranging from 1.8% to 7.4%, with recovery ranging from 91% to 129% [1]. In contrast, first-tier MS/MS alone cannot differentiate alloisoleucine from isobaric species, resulting in unnecessary follow-up testing for diet-related BCAA elevations in newborns receiving total parenteral nutrition [1].

MSUD Diagnostic Accuracy
Assay context
100% sensitivity (16/16 cases); CV 1.8–7.4%; recovery 91–129%
Supports second-tier MSUD screening with reported high precision
Dried blood spot LC-MS/MS; 541 reference samples
newborn screening false-positive reduction maple syrup urine disease

Isotopic Purity and Mass Separation

Commercially available L-allo-isoleucine-d10 is supplied with a specified isotopic enrichment of 98% (10 deuterium atoms per molecule) [1]. This high enrichment minimizes the contribution of unlabeled or partially labeled species to the internal standard channel, which would otherwise introduce positive bias in analyte quantification. Alternative labeled forms such as L-allo-isoleucine-13C6,d10,15N (molecular weight 148.18) offer higher mass shift but are not required for assays where the +10 Da difference already provides >3 amu separation from the endogenous monoisotopic peak . The d10 variant thus represents a cost-optimized selection: sufficient mass separation to avoid spectral overlap with the M+0 and M+1 isotopologues of unlabeled alloisoleucine, without the added synthetic complexity and expense of 13C and 15N incorporation.

Isotopic Purity & Mass Shift
Class-level
+10 Da shift; isotopic enrichment ≥98%
Balances mass separation and cost for high-volume bioanalytical workflows
Sufficient to avoid endogenous M+0/M+1 overlap; more economical than multi-labeling
isotopic purity deuterium incorporation internal standard quality control

Plasma Alloisoleucine Reference Concentration

In healthy individuals, plasma L-alloisoleucine concentrations are typically below 5 µmol/L, whereas in MSUD patients, levels can exceed this diagnostic threshold substantially [1]. This concentration differential—from undetectable or low-level endogenous presence to pathognomonic elevation—establishes the dynamic range over which the internal standard must perform. The d10-labeled compound is spiked into calibration standards and quality control samples at concentrations bracketing this clinical decision limit, enabling accurate quantification across the 0–upper limit of linearity range required for MSUD diagnosis and monitoring [1].

Plasma Reference Concentration
Reported
Diagnostic cutoff >5 µmol/L
Informs ISTD spiking levels for calibration around the reference threshold
Healthy reference population typically below 5 µmol/L
biomarker validation reference interval diagnostic cutoff

L-Allo-isoleucine-d10 Application Scenarios


MSUD Confirmatory Testing in Newborn Screening

Public health laboratories implementing expanded newborn screening by tandem MS face high false-positive rates for MSUD due to isobaric interference from total parenteral nutrition and other factors. L-Allo-isoleucine-d10 enables a specific, quantitative LC-MS/MS second-tier assay that distinguishes true MSUD cases from benign BCAA elevations, as demonstrated by Oglesbee et al. with 100% sensitivity and CVs <7.5% [1]. Procurement of the d10-labeled internal standard is essential for laboratories seeking CLIA/CAP compliance for this confirmatory test.

Absolute Quantification in Pharmacokinetic Studies

In studies evaluating dietary interventions, parenteral nutrition formulations, or metabolic flux, precise measurement of circulating alloisoleucine requires correction for extraction recovery and matrix effects. Spiking L-Allo-isoleucine-d10 at a known concentration prior to sample preparation allows isotope dilution LC-MS/MS to provide absolute concentration values with recovery-corrected accuracy [1]. The 98% isotopic purity specification ensures minimal contribution of unlabeled species to the internal standard channel [2].

Clinical Amino Acid Panel Method Validation

Clinical chemistry laboratories offering comprehensive plasma amino acid analysis must validate analytical performance characteristics including linearity, lower limit of quantitation, and inter-assay precision for alloisoleucine. L-Allo-isoleucine-d10 serves as the primary internal standard for this analyte in multi-analyte panels, with the validated MRM transition 142.1 → 78.1 providing interference-free quantification even in complex biological matrices [1].

Stable Isotope Tracing of Alloisoleucine Metabolism

While not its primary commercial application, L-Allo-isoleucine-d10 can be employed as a metabolic tracer in vitro to investigate the transamination pathways linking L-isoleucine to L-alloisoleucine [1]. The deuterium label permits tracking of the compound's metabolic fate without the regulatory and safety constraints associated with radioactive 14C or 3H tracers.

Application
Selection Property
Validation Focus
Second-tier MSUD screening research
Chromatographic resolution from isobaric leucine isomers; isotope dilution MS recovery
False-positive reduction; precision and accuracy in dried blood spot matrices
Pharmacokinetic / metabolic flux studies
Matrix-effect correction and extraction recovery normalization via ISTD spiking
Absolute quantification accuracy; recovery-corrected concentration reproducibility
Amino acid panel method validation
Validated MRM transition and interference-free detection in complex biological matrices
Linearity, LLOQ, and inter-assay precision for alloisoleucine in multi-analyte panels
Stable isotope tracing of alloisoleucine metabolism
Deuterium label as a non-radioactive tracer for in vitro pathway studies
Metabolic fate tracking without radioactive safety constraints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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